

Bis-aminooxy-PEG7: A Homobifunctional Crosslinker for Advanced Bioconjugation

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Compound of Interest

Compound Name: *Bis-aminooxy-PEG7*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the demand for precise and stable molecular bridges is paramount. **Bis-aminooxy-PEG7** has emerged as a versatile homobifunctional crosslinker, offering researchers a powerful tool for covalently linking biomolecules. Its unique properties, centered around a polyethylene glycol (PEG) spacer and two terminal aminooxy groups, enable the formation of highly stable oxime bonds with carbonyl-containing molecules. This technical guide provides a comprehensive overview of **Bis-aminooxy-PEG7**, including its chemical properties, detailed experimental protocols, and key applications in drug development and proteomics.

Core Concepts of Bis-aminooxy-PEG7

Bis-aminooxy-PEG7 is a homobifunctional crosslinker, meaning it possesses two identical reactive groups.^[1] These reactive moieties are aminooxy groups (-O-NH₂), which specifically and efficiently react with aldehydes and ketones to form stable oxime linkages (-O-N=C).^{[2][3]} The presence of a seven-unit polyethylene glycol (PEG) spacer imparts hydrophilicity to the crosslinker, which can enhance the solubility and reduce the aggregation of the resulting conjugates.^{[3][4]} This hydrophilic spacer also provides a defined distance between the conjugated molecules.

The key features of **Bis-aminooxy-PEG7** make it an invaluable tool in bioconjugation for several reasons:

- **Specificity:** The aminooxy groups exhibit high chemoselectivity for aldehydes and ketones, minimizing off-target reactions with other functional groups present in biomolecules.
- **Stability:** The resulting oxime bond is significantly more stable than other linkages such as hydrazones and imines, particularly at physiological pH.
- **Hydrophilicity:** The PEG spacer improves the aqueous solubility of the crosslinker and the final conjugate, which is often beneficial for biological applications.
- **Defined Spacer Length:** The seven ethylene glycol units provide a flexible spacer arm of a known length, allowing for controlled distances between linked molecules.

Quantitative Data

A clear understanding of the physicochemical properties of **Bis-aminooxy-PEG7** is crucial for its effective application. The following tables summarize key quantitative data for this crosslinker.

Property	Value	Reference
Molecular Weight	400.47 g/mol	
Chemical Formula	C16H36N2O9	
Purity	≥95%	
Solubility	Expected to be soluble in water, DMSO, DMF, and DCM	
Spacer Arm Length (Estimated)	~28.9 Å	

The spacer arm length is an estimation based on the extended conformation of the 7-unit PEG chain and the terminal aminooxy groups.

The kinetics of the oxime ligation are significantly influenced by the presence of a catalyst and the nature of the carbonyl group. The following table presents a comparison of reaction rates under different conditions.

Carbonyl Reactant	Catalyst (Concentration)	pH	Observed Rate Constant (k _{obs}) (M ⁻¹ s ⁻¹)	Reference
Benzaldehyde	Aniline (100 mM)	7.0	8.2	
Citral	Aniline (50 mM)	7.3	10.3	
Citral	m-Phenylenediamine (50 mM)	7.3	27.0	
Citral	m-Phenylenediamine (500 mM)	7.3	>100	
Protein Aldehyde	Uncatalyzed	7.0	-	
Protein Aldehyde	Aniline	7.0	19-fold faster than uncatalyzed	
Protein Aldehyde	p-Phenylenediamine	7.0	120-fold faster than uncatalyzed	
2-Pentanone (Ketone)	Aniline (100 mM)	7.3	0.082	

Experimental Protocols

The successful use of **Bis-aminooxy-PEG7** hinges on well-defined experimental procedures. This section provides detailed methodologies for key experiments.

Protocol 1: Generation of Aldehyde Groups on Glycoproteins

For the conjugation of **Bis-aminooxy-PEG7** to glycoproteins, aldehyde groups must first be introduced into the carbohydrate moieties.

Materials:

- Glycoprotein of interest
- Sodium meta-periodate (NaIO₄)
- Coupling buffer (e.g., 0.1 M sodium phosphate, pH 6.5-7.5)
- Desalting column or dialysis cassette

Procedure:

- Prepare a solution of the glycoprotein in a suitable buffer.
- To introduce aldehydes on sialic acid residues, add a final concentration of 1-10 mM sodium meta-periodate to the glycoprotein solution.
- Incubate the reaction on ice for 15-30 minutes in the dark.
- Remove excess periodate and byproducts by buffer exchange into the coupling buffer using a desalting column or dialysis.

Protocol 2: Homobifunctional Crosslinking with Bis-aminooxy-PEG7

This protocol describes the general procedure for crosslinking two aldehyde-containing molecules using **Bis-aminooxy-PEG7**.

Materials:

- Aldehyde-containing biomolecules
- **Bis-aminooxy-PEG7**
- Anhydrous DMSO or DMF

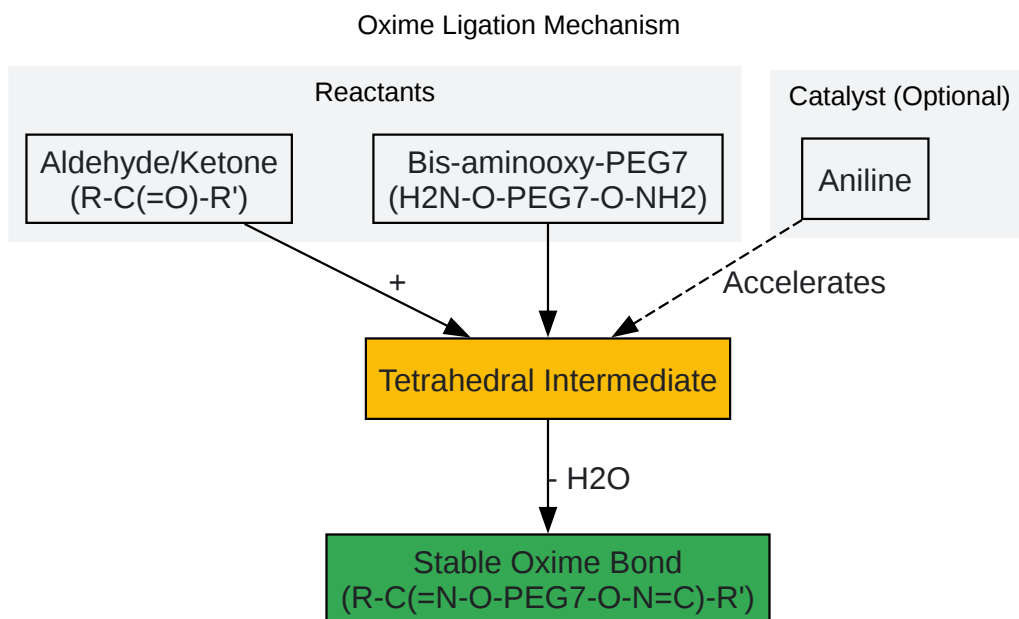
- Coupling buffer (amine-free, pH 6.5-7.5)
- Aniline (optional catalyst)
- Quenching solution (e.g., hydroxylamine)
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Prepare a stock solution of **Bis-aminooxy-PEG7** in anhydrous DMSO or DMF.
- Dissolve the aldehyde-containing biomolecules in the coupling buffer.
- Add the **Bis-aminooxy-PEG7** stock solution to the biomolecule solution. A molar excess of the crosslinker may be required depending on the desired outcome (intramolecular vs. intermolecular crosslinking).
- For accelerated kinetics, a catalyst such as aniline can be added to a final concentration of 10-100 mM.
- Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
- (Optional) Quench the reaction by adding an excess of a quenching solution.
- Purify the crosslinked product from excess reagents and unreacted biomolecules using an appropriate chromatography method.

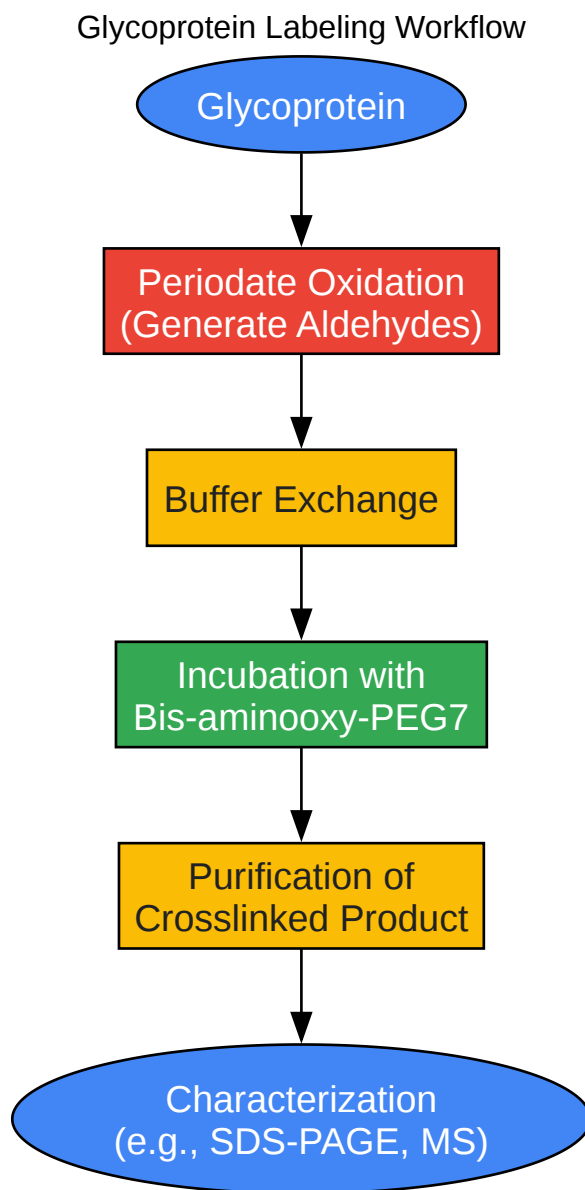
Visualizations

Signaling Pathways and Experimental Workflows



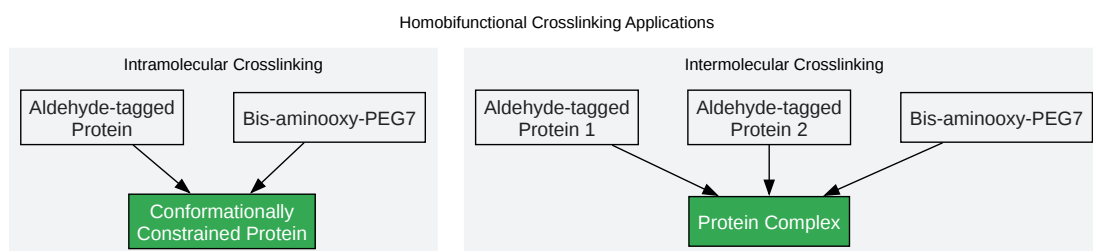
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Caption: Mechanism of stable oxime bond formation.



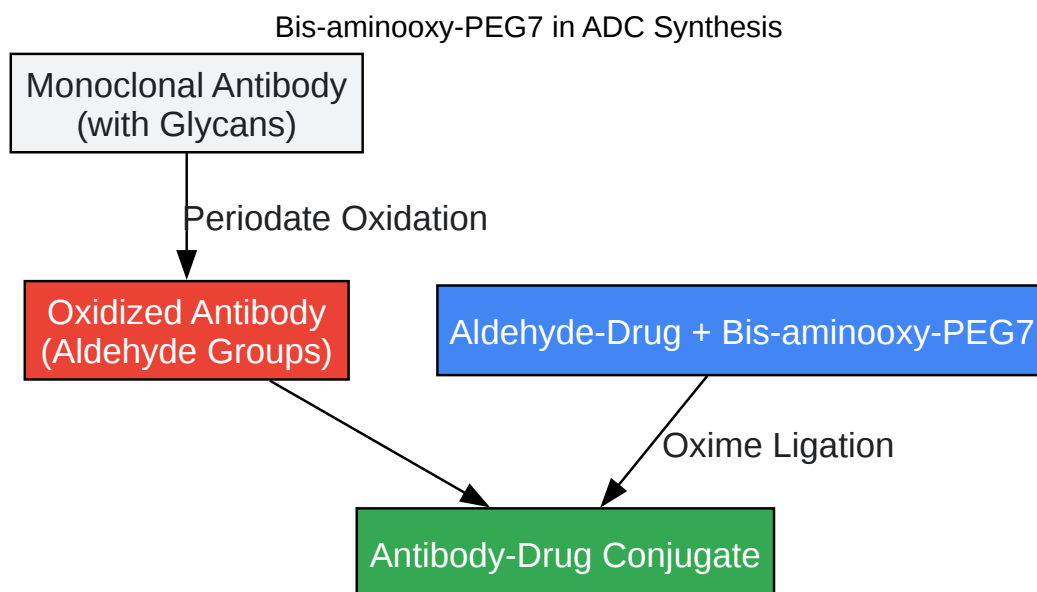
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Caption: General workflow for glycoprotein crosslinking.



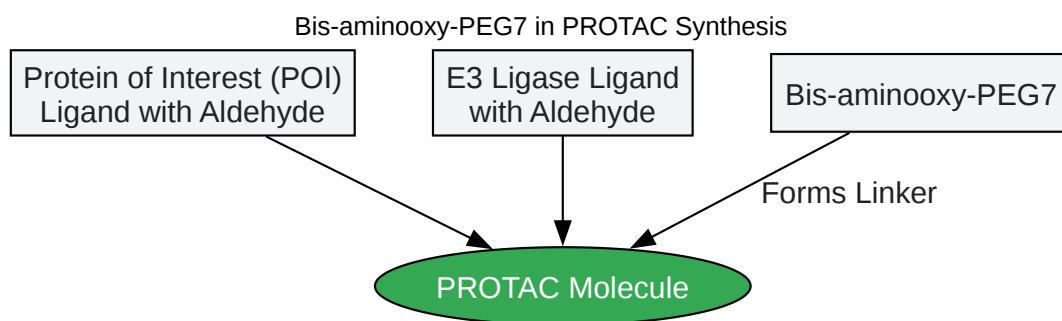
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Caption: Intra- and intermolecular crosslinking.



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Caption: Role in Antibody-Drug Conjugate (ADC) synthesis.



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Caption: Application in PROTAC synthesis.

Applications in Drug Development and Research

The unique characteristics of **Bis-aminooxy-PEG7** make it a valuable reagent in various research and development areas.

- **Antibody-Drug Conjugates (ADCs):** In ADC development, **Bis-aminooxy-PEG7** can be used to link cytotoxic drugs to monoclonal antibodies. By introducing aldehyde groups onto the antibody's carbohydrate regions, a site-specific and stable conjugation can be achieved, leading to more homogeneous and effective ADCs. The PEG spacer can also improve the pharmacokinetic properties of the ADC.
- **PROTACs (Proteolysis-Targeting Chimeras):** **Bis-aminooxy-PEG7** is utilized as a linker in the synthesis of PROTACs. It connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The length and flexibility of the PEG linker are critical for the proper formation of the ternary complex and subsequent protein degradation.

- **PEGylation:** The process of attaching PEG chains to proteins, known as PEGylation, can enhance their therapeutic properties by increasing their half-life and reducing immunogenicity. **Bis-aminooxy-PEG7** can be used to PEGylate proteins that have been modified to contain aldehyde or ketone groups.
- **Proteomics and Protein-Protein Interactions:** As a homobifunctional crosslinker, **Bis-aminooxy-PEG7** can be used to study protein-protein interactions. By crosslinking interacting proteins, researchers can identify binding partners and map interaction interfaces. The defined spacer length provides distance constraints that can be used in structural studies.
- **Biomaterial and Surface Modification:** The aminooxy groups can be used to immobilize biomolecules onto surfaces that have been functionalized with aldehydes or ketones. This is useful for creating biosensors, microarrays, and other diagnostic tools.

Conclusion

Bis-aminooxy-PEG7 is a powerful and versatile homobifunctional crosslinker that offers a combination of specificity, stability, and hydrophilicity. Its ability to form stable oxime bonds with aldehydes and ketones makes it an ideal tool for a wide range of bioconjugation applications, from the development of next-generation therapeutics like ADCs and PROTACs to fundamental research in proteomics and biomaterials. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to effectively utilize **Bis-aminooxy-PEG7** in their scientific endeavors.

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